molecular formula C22H29N5O3 B14106542 9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14106542
M. Wt: 411.5 g/mol
InChI Key: ZKIWHYIBALZTSC-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, and various substituents such as a methoxyphenyl group, dimethyl groups, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Ring: The initial step involves the synthesis of the purine ring through the condensation of appropriate amines and aldehydes.

    Introduction of Substituents: The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the dimethyl and pentyl groups are added through alkylation reactions.

    Cyclization: The final step involves cyclization to form the fused purine-pyrimidine ring system under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H29N5O3/c1-5-6-7-12-25-20(28)18-19(24(3)22(25)29)23-21-26(13-15(2)14-27(18)21)16-8-10-17(30-4)11-9-16/h8-11,15H,5-7,12-14H2,1-4H3

InChI Key

ZKIWHYIBALZTSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C

Origin of Product

United States

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